ML 351

Descripción general

Descripción

ML351 es un inhibidor potente y selectivo de la enzima 12/15-lipooxigenasa. Esta enzima participa en el metabolismo de los ácidos grasos poliinsaturados, lo que lleva a la producción de mediadores lipídicos proinflamatorios. Se ha demostrado que ML351 tiene un potencial significativo en la reducción de la inflamación y el estrés oxidativo, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en diversas enfermedades, incluido el accidente cerebrovascular, la diabetes y las afecciones neuroinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ML351 se puede sintetizar a través de un proceso químico de múltiples pasosLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para ML351 no están ampliamente documentados, la síntesis del compuesto en un entorno de laboratorio proporciona una base para la ampliación. La producción industrial probablemente implicaría la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de alta pureza y rendimiento mediante técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Tipos de reacciones

ML351 principalmente experimenta reacciones típicas de compuestos orgánicos con grupos funcionales similares. Estas reacciones incluyen:

Oxidación: ML351 puede sufrir reacciones de oxidación, particularmente en el grupo metilamino.

Reducción: Las reacciones de reducción pueden ocurrir en el anillo de oxazol y el grupo nitrilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución generalmente involucran agentes halogenantes y catalizadores como paladio sobre carbono.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo metilamino puede conducir a la formación de una imina, mientras que la reducción del grupo nitrilo puede producir una amina .

Aplicaciones Científicas De Investigación

Chemical Profile

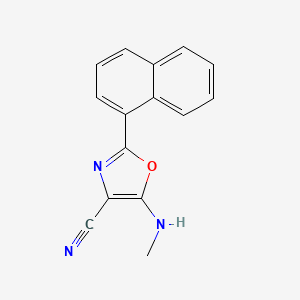

- Chemical Name: 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- IC50: 200 nM for 15-lipoxygenase-1

- Selectivity: Exhibits >250-fold selectivity over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

Neuroprotection

ML351 has been shown to protect neuronal cells from oxidative stress-related damage. In vitro studies revealed that ML351 significantly reduced cell death in mouse neuronal cells (HT-22) subjected to oxidative glutamate toxicity .

Case Study: Ischemic Stroke

In an in vivo mouse model for ischemic stroke, ML351 administration led to a significant reduction in infarct size. This suggests its potential as a therapeutic agent for stroke management .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vitro | HT-22 cells | 10 µM | Reduced cell death by oxidative glutamate toxicity |

| In vivo | Mouse ischemic stroke model | 50 mg/kg | Decreased infarct size |

Inflammation Modulation

Recent studies indicate that ML351 plays a dual role in inflammation modulation. While it suppresses the initiation of inflammation in vitro, it may overactivate inflammatory pathways ex vivo and in vivo, leading to dysregulation of immune responses .

Case Study: Myocardial Infarction

In a myocardial infarction model, ML351 was administered post-surgery and resulted in altered macrophage populations and increased inflammatory cytokines .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vivo | Myocardial infarction model | 50 mg/kg | Increased pro-inflammatory markers |

Mecanismo De Acción

ML351 ejerce sus efectos inhibiendo selectivamente la enzima 12/15-lipooxigenasa. Esta inhibición evita la formación de mediadores lipídicos proinflamatorios, reduciendo así la inflamación y el estrés oxidativo. Los objetivos moleculares de ML351 incluyen el sitio activo de la 12/15-lipooxigenasa, donde se une y bloquea la actividad de la enzima. Esta inhibición conduce a efectos posteriores en varias vías de señalización involucradas en la inflamación y la supervivencia celular .

Comparación Con Compuestos Similares

ML351 es único en su alta selectividad y potencia como inhibidor de la 12/15-lipooxigenasa. Compuestos similares incluyen:

ML127: Otro inhibidor de la 12/15-lipooxigenasa, pero con menor selectividad y mayor toxicidad en comparación con ML351.

Zileutón: Un inhibidor de la 5-lipooxigenasa utilizado en el tratamiento del asma, pero menos selectivo para la 12/15-lipooxigenasa.

Ácido nordihidroguaiarético: Un inhibidor de la lipooxigenasa no específico con actividad más amplia pero también mayor toxicidad

ML351 destaca por su superior selectividad y menor toxicidad, lo que lo convierte en un candidato más prometedor para aplicaciones terapéuticas .

Actividad Biológica

ML 351 is a novel compound recognized for its potent and selective inhibition of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological conditions, including cancer, atherosclerosis, and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cellular models, and potential therapeutic applications.

- Chemical Name : 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- Molecular Formula : CHNO

- Purity : ≥98%

- IC : 200 nM for 15-LOX-1

- Selectivity : >250-fold over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

This compound functions as a selective inhibitor of the enzyme 15-LOX-1. It acts as a tight-binding mixed inhibitor that does not reduce the active-site ferric ion, allowing it to maintain its enzymatic function while selectively inhibiting the target .

Cellular and In Vivo Efficacy

Research has demonstrated that this compound exhibits significant protective effects against oxidative stress-induced neuronal cell death. Specifically, it has been shown to:

- Protect mouse neuronal cells (HT-22) from oxidative glutamate toxicity.

- Reduce infarct size in mouse models of ischemic stroke .

Case Study: Neuroprotection in Stroke Models

In a study assessing the neuroprotective effects of this compound in ischemic stroke models, the compound was administered to mice prior to inducing stroke. The results indicated a significant reduction in infarct size compared to control groups, suggesting that this compound can effectively mitigate damage caused by ischemic events .

Dose Response and Selectivity Profiles

The selectivity profile of this compound was established through various assays:

| Enzyme | IC (nM) | Selectivity Ratio |

|---|---|---|

| 15-LOX-1 | 0.02 | - |

| 5-LOX | >5000 | >250-fold |

| Platelet 12-LOX | >5000 | >250-fold |

| 15-LOX-2 | >5000 | >250-fold |

| COX-1 | >5000 | >250-fold |

| COX-2 | >5000 | >250-fold |

This table illustrates the impressive selectivity of this compound for its target enzyme compared to other lipoxygenases and cyclooxygenases .

Implications for Therapeutic Use

Given its selective inhibition of 15-LOX-1 and protective effects against oxidative stress, this compound holds promise as a therapeutic agent for conditions such as:

- Neurodegenerative Diseases : Targeting oxidative stress pathways could provide neuroprotection in diseases like Alzheimer's and Parkinson's.

- Stroke Management : The ability to reduce infarct size suggests potential use in acute ischemic stroke interventions.

Future Research Directions

Further studies are warranted to explore:

- Long-term Efficacy : Assessing the chronic administration effects of this compound in various disease models.

- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.

- Clinical Trials : Initiating human trials to evaluate safety and efficacy in relevant patient populations.

Propiedades

IUPAC Name |

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXTDIFMDJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847163-28-4 | |

| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.